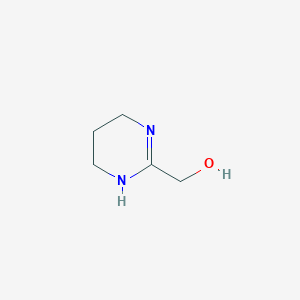
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is a heterocyclic compound with a pyrimidine ring structure. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
Applications De Recherche Scientifique
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in its action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A structurally similar compound with a pyrimidine ring but lacking the hydroxyl group.
2-Methyl-1,4,5,6-tetrahydropyrimidine: Another derivative with a methyl group at the 2-position instead of a hydroxyl group.
Uniqueness
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H10N2O |
|---|---|
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
1,4,5,6-tetrahydropyrimidin-2-ylmethanol |
InChI |
InChI=1S/C5H10N2O/c8-4-5-6-2-1-3-7-5/h8H,1-4H2,(H,6,7) |
Clé InChI |
UISVKSHZLURYSM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=NC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


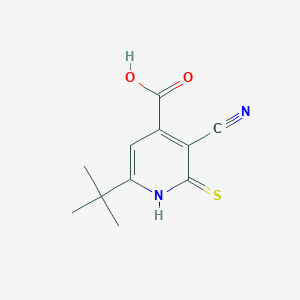

![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)
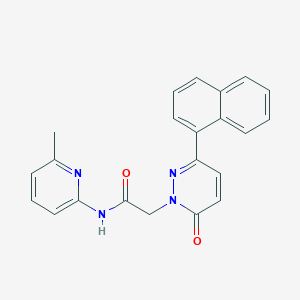


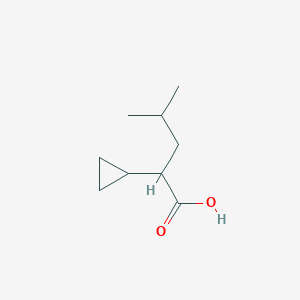

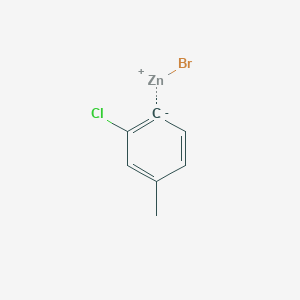
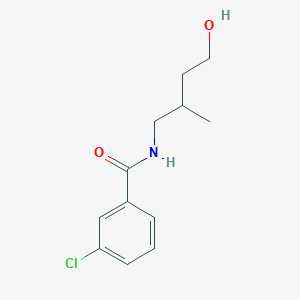
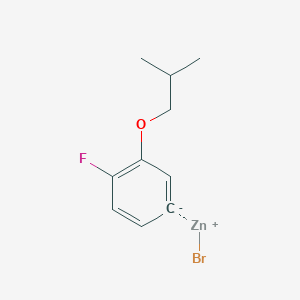
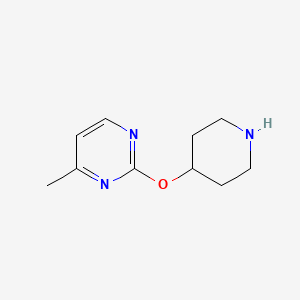

![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
